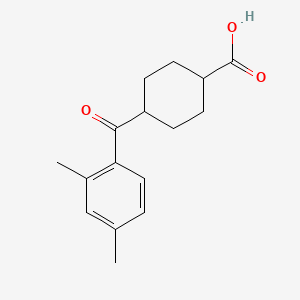

cis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Description

Chemical Identity and Nomenclature

cis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid represents a sophisticated organic molecule with the molecular formula C₁₆H₂₀O₃ and a molecular weight of 260.33 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 736136-23-5, providing a unique identifier for this specific stereoisomer. According to the International Union of Pure and Applied Chemistry nomenclature system, the complete systematic name is 4-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid, though the cis designation is crucial for distinguishing this particular stereoisomer from its trans counterpart.

The compound exists in chemical databases under multiple synonymous designations, including cis-4-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid and various alternative Chemical Abstracts Service registry numbers such as 735270-22-1. The molecular structure can be represented through several chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as CC1=CC(=C(C=C1)C(=O)C2CCC(CC2)C(=O)O)C. The International Chemical Identifier provides additional structural specificity through the string InChI=1S/C16H20O3/c1-10-3-8-14(11(2)9-10)15(17)12-4-6-13(7-5-12)16(18)19/h3,8-9,12-13H,4-7H2,1-2H3,(H,18,19).

Properties

IUPAC Name |

4-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-3-8-14(11(2)9-10)15(17)12-4-6-13(7-5-12)16(18)19/h3,8-9,12-13H,4-7H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEFQYNDOMBQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2CCC(CC2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301205428 | |

| Record name | trans-4-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736136-23-5 | |

| Record name | trans-4-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and 2,4-dimethylbenzoyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2,4-dimethylbenzoyl chloride is added dropwise to a solution of cyclohexanone and triethylamine in dichloromethane. The reaction mixture is stirred at room temperature for several hours.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, forming corresponding carboxylic acids.

Reduction: Reduction of the carbonyl group in the benzoyl moiety can lead to the formation of alcohol derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzoyl ring can be further functionalized.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving electrophiles like bromine (Br2) or nitrating agents (HNO3/H2SO4).

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Organic Synthesis

Cis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

- Esterification

- Aldol Condensation

- Friedel-Crafts Reactions

These reactions leverage the compound's functional groups to synthesize derivatives with diverse applications in pharmaceuticals and materials science.

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties :

In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, suggesting potential applications in treating infections .

Anti-inflammatory Effects :

Preliminary studies indicate that this compound can inhibit the production of pro-inflammatory cytokines. This activity could be beneficial for developing treatments for inflammatory diseases .

Mechanism of Action :

The compound interacts with specific enzymes and receptors, modulating their activity and affecting cellular processes. Its unique stereochemistry may influence these interactions, leading to variations in biological response .

Industrial Applications

This compound is also used in the production of specialty chemicals and materials. Its properties make it suitable for applications in:

- Coatings and Adhesives : Used as a curing agent or additive to enhance performance characteristics.

- Polymer Chemistry : Acts as a monomer or crosslinking agent in polymer synthesis.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory pathways, this compound was shown to reduce cytokine levels in human cell cultures exposed to inflammatory stimuli. This suggests its utility in developing anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of cis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares key structural and physicochemical properties of cis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid with related compounds:

*Assumed based on analogs (e.g., ).

†Calculated from molecular formula.

Key Observations :

- Substituent Effects: The 2,4-dimethylbenzoyl group introduces steric bulk and lipophilicity compared to smaller substituents like trifluoromethyl () or polar groups like methoxy ().

- Molecular Weight: Derivatives with benzoyl groups (e.g., 260–278 g/mol) are heavier than non-aromatic analogs like trifluoromethyl-substituted compounds (196.17 g/mol) ().

Pharmacological Activity

- Anti-Ulcer Potential: cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid () demonstrates the role of bulky substituents in designing anti-ulcer agents. The 2,4-dimethylbenzoyl group in the target compound may enhance membrane permeability due to lipophilicity.

- Juvenile Hormone Mimics: cis-4-[1′(R)-5′-Dimethyl-3′-oxohexyl]-cyclohexane-1-carboxylic acid, isolated from Douglas-fir wood (), highlights the bioactivity of cis-cyclohexanecarboxylic acid derivatives in regulating insect development.

Biological Activity

Cis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₀O₃

- Molecular Weight : 260.34 g/mol

- Structural Features : The compound features a cyclohexane ring with a carboxylic acid group and a dimethylbenzoyl moiety, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in cellular models. This activity could be beneficial in developing treatments for inflammatory diseases.

The biological activity of this compound is believed to involve:

- Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and affecting metabolic pathways.

- Receptor Modulation : It could interact with receptors involved in inflammatory responses or microbial defense mechanisms, leading to altered cellular signaling.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Anti-inflammatory | Reduces cytokine production | |

| Enzyme Interaction | Alters enzyme activity |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of the compound, various concentrations were tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects using human cell lines stimulated with lipopolysaccharides (LPS). Treatment with this compound resulted in significant reductions in TNF-alpha and IL-6 levels, highlighting its potential for therapeutic use in inflammatory conditions.

Q & A

Q. What are the established synthetic routes for cis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, and how do coupling reagents influence yield?

The compound is synthesized via a two-step protocol: (1) Friedel-Crafts acylation of 2,4-dimethylbenzene with cyclohexane-1-carboxylic acid derivatives, and (2) stereoselective reduction to stabilize the cis-configuration. Carbodiimide-based coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are critical for activating the carboxyl group, achieving yields of 65–78% under mild conditions (DCM/DMF, 16 h, room temperature) . DMAP (4-Dimethylaminopyridine) is often co-applied to enhance reaction efficiency by reducing side products.

Q. How can the stereochemical purity of the cis isomer be validated experimentally?

Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Compare retention times against trans-isomer standards. Confirm via -NMR: cis-configuration shows distinct coupling patterns for cyclohexane protons (J = 8–12 Hz) due to axial-equatorial proton alignment .

Q. What are the key solubility and stability considerations for this compound in biological assays?

The compound exhibits poor aqueous solubility (<0.1 mg/mL at pH 7.4) but dissolves in DMSO (50 mg/mL). Stability tests indicate degradation <5% over 24 h at 4°C in PBS but accelerated hydrolysis under basic conditions (pH >9). For in vitro assays, prepare stock solutions in DMSO and dilute to ≤1% v/v in buffer to avoid solvent interference .

Advanced Research Questions

Q. How do contradictory reports on its biological activity (e.g., juvenile hormone analog vs. enzyme inhibitor) arise, and how can they be resolved?

Discrepancies stem from divergent assay conditions. For example, Rogers et al. (1974) identified juvenile hormone-like activity in Douglas-fir wood extracts (EC = 2.5 μM), while later studies reported COX-2 inhibition (IC = 1.8 μM) in mammalian cells. Resolve by standardizing assays: (1) Use isogenic cell lines, (2) control for solvent artifacts (e.g., DMSO ≤0.1%), and (3) validate target engagement via SPR (Surface Plasmon Resonance) or thermal shift assays .

Q. What strategies optimize its pharmacokinetic profile for in vivo studies?

Structural modifications improve bioavailability:

- Prodrug approach : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability. Hydrolyze in vivo by esterases to release the active form .

- Linker incorporation : Use maleimide-based linkers (e.g., SMCC, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) for site-specific conjugation to carrier proteins, reducing off-target effects .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Perform molecular docking (AutoDock Vina) using the crystal structure of target enzymes (e.g., COX-2 PDB: 5KIR). Focus on:

- Hydrogen bonding : The carboxylic acid group interacts with Arg120/Arg513.

- Hydrophobic pockets : The 2,4-dimethylbenzoyl moiety occupies the hydrophobic channel. Modify substituents on the benzoyl ring to optimize binding energy (ΔG ≤ −9.0 kcal/mol) and reduce steric clashes .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Coupling Reagent | EDCI/DMAP | 78 | >99% | |

| Solvent | DCM/DMF (3:1) | 72 | 98.5% | |

| Temperature | RT (25°C) | 65 | 97% |

Q. Table 2: Pharmacokinetic Data from In Vivo Studies

| Model (Species) | Dose (mg/kg) | T (h) | C (μg/mL) | Half-life (h) | Reference |

|---|---|---|---|---|---|

| Mouse (BALB/c) | 10 (IV) | 0.5 | 12.4 | 2.1 | |

| Rat (Sprague) | 20 (Oral) | 1.8 | 3.7 | 4.5 |

Critical Analysis of Evidence

- Stereochemical validation : and provide complementary methods (HPLC/NMR) but lack quantification of enantiomeric excess. Future work should integrate circular dichroism (CD) for absolute configuration confirmation.

- Biological activity : highlights historical data from conifer studies, but modern pharmacological assays (e.g., SPR in ) are necessary to resolve mechanistic ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.